2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol
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Overview
Description
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group, a methylthio group, and an ethanol group attached to the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(methylthio)purine.
Amination: The 6-(methylthio)purine undergoes amination to introduce the amino group at the 2-position.
Ethanol Addition: The final step involves the addition of an ethanol group to the purine ring.
The reaction conditions for these steps may vary, but common reagents include ammonia for the amination step and ethanol for the final addition.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the ethanol group.
6-Methylthio-9H-purine: Lacks the amino and ethanol groups.
2-Amino-9H-purine: Lacks the methylthio and ethanol groups.
Uniqueness
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol is unique due to the presence of all three functional groups (amino, methylthio, and ethanol) on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2852-30-4 |
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Molecular Formula |
C8H11N5OS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-(2-amino-6-methylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C8H11N5OS/c1-15-7-5-6(11-8(9)12-7)13(2-3-14)4-10-5/h4,14H,2-3H2,1H3,(H2,9,11,12) |
InChI Key |
DCKGJRRRPXIFNR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CCO)N |
Origin of Product |
United States |
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